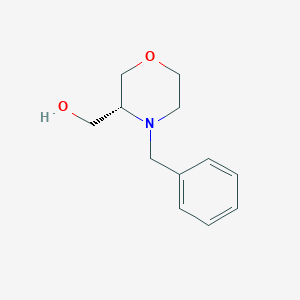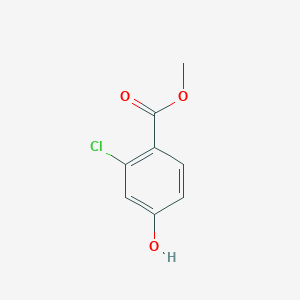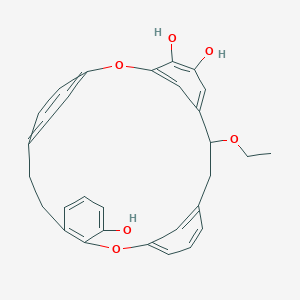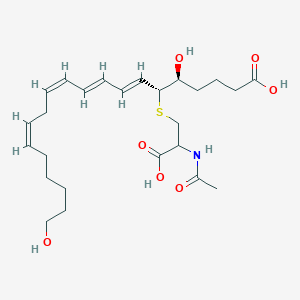
20-Hydroxy-N-acetylleukotriene E4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-Hydroxy-N-acetylleukotriene E4 (20-HETE) is a potent bioactive lipid mediator that plays a crucial role in various physiological and pathological processes. It is a metabolite of arachidonic acid and is synthesized by the action of cytochrome P450 enzymes.
Mécanisme D'action
The mechanism of action of 20-Hydroxy-N-acetylleukotriene E4 involves its interaction with various cellular targets, including ion channels, receptors, and enzymes. It has been shown to activate several signaling pathways, including the MAPK/ERK, PI3K/AKT, and NF-κB pathways. It also modulates the activity of several transcription factors, including AP-1, STAT3, and HIF-1α.
Effets Biochimiques Et Physiologiques
20-Hydroxy-N-acetylleukotriene E4 has several biochemical and physiological effects. It regulates blood pressure by modulating vascular tone and renal function. It also plays a role in angiogenesis and inflammation. It has been shown to promote tumor growth and metastasis in several types of cancer. Additionally, it has been implicated in the development and progression of several diseases, including stroke, diabetes, and hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
20-Hydroxy-N-acetylleukotriene E4 has several advantages as a research tool. It is a potent bioactive lipid mediator that can be easily synthesized in the laboratory. It is also readily available commercially. However, there are several limitations to using 20-Hydroxy-N-acetylleukotriene E4 in lab experiments. It is unstable and can be easily oxidized or degraded. It also has low solubility in aqueous solutions, which can limit its use in certain assays.
Orientations Futures
There are several future directions for research on 20-Hydroxy-N-acetylleukotriene E4. One area of interest is the development of novel inhibitors of 20-Hydroxy-N-acetylleukotriene E4 synthesis and action. These inhibitors could be used as potential therapeutics for the treatment of hypertension, stroke, and cancer. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of 20-Hydroxy-N-acetylleukotriene E4 on cellular targets. This could lead to the development of more specific and effective inhibitors of 20-Hydroxy-N-acetylleukotriene E4 action. Finally, there is a need for further research on the role of 20-Hydroxy-N-acetylleukotriene E4 in the development and progression of various diseases, including diabetes, hypertension, and cancer.
Conclusion:
In conclusion, 20-Hydroxy-N-acetylleukotriene E4 is a potent bioactive lipid mediator that plays a crucial role in various physiological and pathological processes. It is synthesized by the action of cytochrome P450 enzymes and has several biochemical and physiological effects. 20-Hydroxy-N-acetylleukotriene E4 has several advantages as a research tool but also has limitations. Further research is needed to fully elucidate the molecular mechanisms underlying the effects of 20-Hydroxy-N-acetylleukotriene E4 and to develop novel inhibitors for therapeutic use.
Méthodes De Synthèse
The synthesis of 20-Hydroxy-N-acetylleukotriene E4 involves the action of cytochrome P450 enzymes on arachidonic acid. The process involves several steps, including hydroxylation, epoxidation, and dehydration. The final product, 20-Hydroxy-N-acetylleukotriene E4, is formed by the action of the enzyme soluble epoxide hydrolase (sEH) on the epoxide intermediates.
Applications De Recherche Scientifique
20-Hydroxy-N-acetylleukotriene E4 has been extensively studied for its role in various physiological and pathological processes. It has been implicated in the regulation of blood pressure, renal function, vascular tone, angiogenesis, and inflammation. It has also been shown to play a role in the development and progression of several diseases, including hypertension, stroke, cancer, and diabetes.
Propriétés
Numéro CAS |
107701-63-3 |
|---|---|
Nom du produit |
20-Hydroxy-N-acetylleukotriene E4 |
Formule moléculaire |
C25H39NO7S |
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
(5S,6R,7E,9E,11Z,14Z)-6-(2-acetamido-2-carboxyethyl)sulfanyl-5,20-dihydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C25H39NO7S/c1-20(28)26-21(25(32)33)19-34-23(22(29)15-14-17-24(30)31)16-12-10-8-6-4-2-3-5-7-9-11-13-18-27/h3-6,8,10,12,16,21-23,27,29H,2,7,9,11,13-15,17-19H2,1H3,(H,26,28)(H,30,31)(H,32,33)/b5-3-,6-4-,10-8+,16-12+/t21?,22-,23+/m0/s1 |
Clé InChI |
UZPKZFXYHDIVQF-AHKZIMAMSA-N |
SMILES isomérique |
CC(=O)NC(CS[C@H](/C=C/C=C/C=C\C/C=C\CCCCCO)[C@H](CCCC(=O)O)O)C(=O)O |
SMILES |
CC(=O)NC(CSC(C=CC=CC=CCC=CCCCCCO)C(CCCC(=O)O)O)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC(C=CC=CC=CCC=CCCCCCO)C(CCCC(=O)O)O)C(=O)O |
Synonymes |
20-hydroxy-N-acetylleukotriene E4 N-Ac-w-OH-LTE4 N-acetyl-omega-hydroxyleukotriene E4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



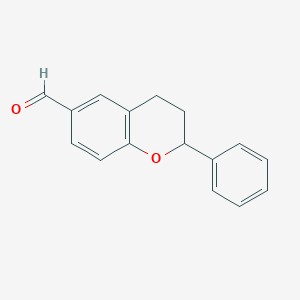
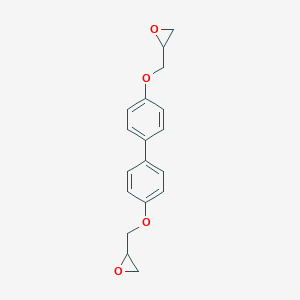
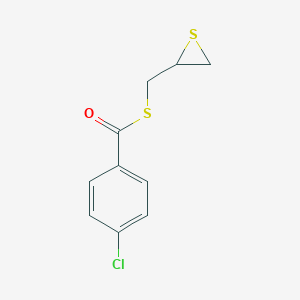

![6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B24838.png)
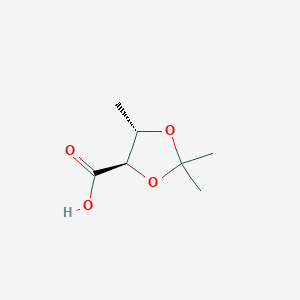
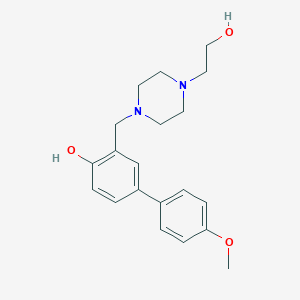
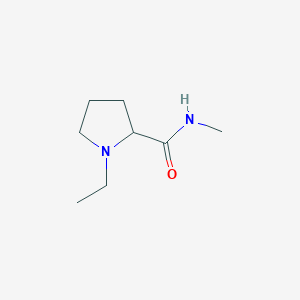
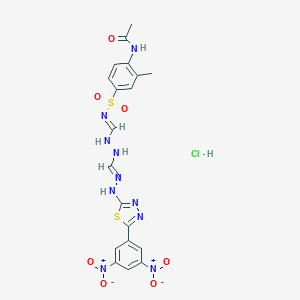
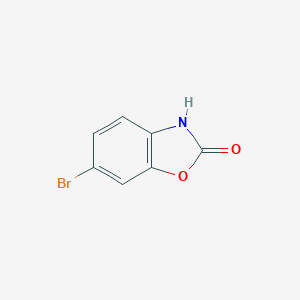
![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)
